![molecular formula C23H20F3N7O B2975532 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 920390-35-8](/img/structure/B2975532.png)

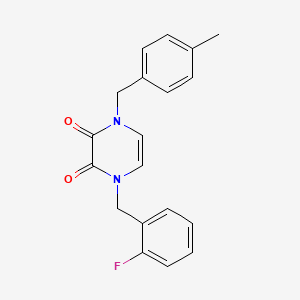

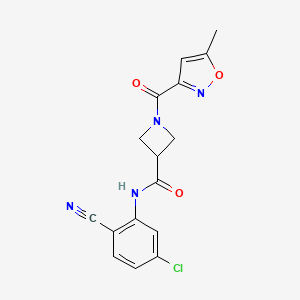

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone” is a complex organic molecule that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a class of heterocyclic compounds that have been widely used in the synthesis of various pharmacologically active compounds . They display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Aplicaciones Científicas De Investigación

Antibacterial Activity

The structural motif of triazolopyrimidine has been associated with antibacterial properties. Research indicates that derivatives of this compound can exhibit moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria . For instance, certain derivatives have shown effectiveness comparable to first-line antibacterial agents like ampicillin, suggesting potential use in developing new antimicrobial agents to combat resistant strains of bacteria.

Cancer Research

Compounds with the triazolopyrimidine scaffold have been investigated for their potential as CDK2 inhibitors, which are a target for cancer treatment . CDK2 is crucial in cell cycle regulation, and its inhibition can halt the proliferation of tumor cells. Some derivatives have demonstrated superior cytotoxic activities against various cancer cell lines, indicating their potential application in cancer therapy.

Enzymatic Inhibitory Activity

The triazolopyrimidine derivatives have shown significant inhibitory activity against certain enzymes, such as CDK2/cyclin A2 . This suggests their potential use in studies related to cell cycle progression and apoptosis, providing insights into the mechanisms of action of new therapeutic agents.

Molecular Docking Studies

The compound’s scaffold is suitable for molecular docking studies to design new inhibitors for enzymes like LSD1 . LSD1 plays a role in epigenetic regulation, and its inhibition can be relevant in treating various diseases, including cancer. The compound’s derivatives can serve as templates for designing new drugs with improved activity and selectivity.

Cytotoxic Activity Screening

Derivatives of this compound have been synthesized and screened for their cytotoxic activity against a range of cell lines . This application is crucial in the early stages of drug discovery, where the efficacy of compounds against different types of cells is assessed.

Drug Design and Synthesis

The compound serves as a key scaffold in the design and synthesis of new drugs. Its derivatives have been used to create libraries of compounds for further biological testing . This process is fundamental in medicinal chemistry, where new therapeutic agents are developed through systematic synthesis and screening.

Mecanismo De Acción

Target of Action

Triazole compounds, which are part of the structure of this compound, are known to interact with a variety of enzymes and receptors in the biological system .

Mode of Action

Triazole compounds are known for their ability to form hydrogen bonds, acting as both hydrogen bond acceptors and donors . This characteristic allows them to form specific interactions with different target receptors .

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Result of Action

Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Factors such as temperature can influence the reaction rates and stability of many chemical compounds .

Propiedades

IUPAC Name |

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N7O/c24-23(25,26)18-8-6-17(7-9-18)22(34)32-12-10-31(11-13-32)20-19-21(28-15-27-20)33(30-29-19)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHOCLZUXCPVHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2975453.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2975457.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenoxyethyl)amino)-2-methylpropanoic acid](/img/structure/B2975460.png)

![6-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2975463.png)

![2-[[5-Butylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2975471.png)